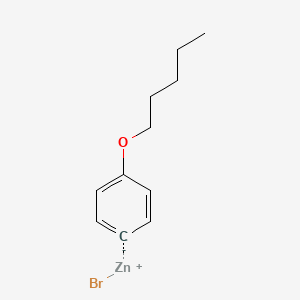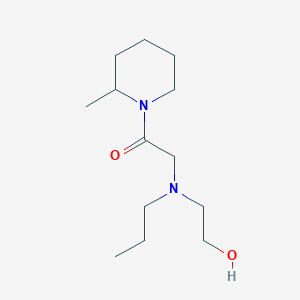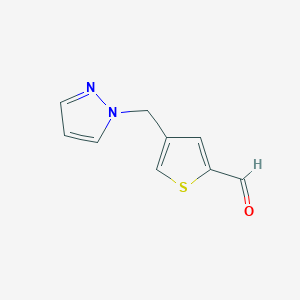
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile is a complex organic compound that features a pyrrolidine ring, a nicotinonitrile moiety, and an oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with a pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the nicotinonitrile, followed by the addition of the pyrrolidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
6-((2-Oxo-1-imidazolidinyl)ethyl)amino)-2-pyridinecarbonitrile: This compound shares a similar core structure but features an imidazolidinyl group instead of a pyrrolidinyl group.
1-Isoquinolin-6-yl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)urea: Another related compound with a different functional group attached to the pyrrolidine ring.
Uniqueness
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile is unique due to its combination of a pyrrolidine ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC名 |
6-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N4O/c13-7-10-3-4-11(14-8-10)15-9-12(17)16-5-1-2-6-16/h3-4,8H,1-2,5-6,9H2,(H,14,15) |
InChIキー |
UVZWTOCXIWDEFQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CNC2=NC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)
![2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14897641.png)


![6-(4-Methoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B14897657.png)

